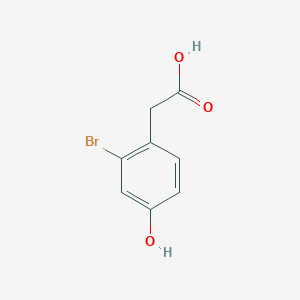

2-(2-Bromo-4-hydroxyphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2-bromo-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIKUAMKHXANMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641076 | |

| Record name | (2-Bromo-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88491-44-5 | |

| Record name | (2-Bromo-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromo 4 Hydroxyphenyl Acetic Acid

Strategies for Constructing the 2-(2-Bromo-4-hydroxyphenyl)acetic Acid Scaffold

The fundamental approach to synthesizing this compound involves a two-stage process. The initial step focuses on the creation of a key precursor molecule, 2-Bromo-4-hydroxymandelic acid, through a condensation reaction. This intermediate then undergoes a reduction reaction to yield the final product. This strategic pathway ensures the correct placement of the bromo and hydroxyl functional groups on the phenyl ring, as well as the formation of the acetic acid side chain.

Condensation Reactions in Alkaline Solutions

A crucial phase in the synthesis is the condensation reaction conducted in an alkaline medium. This reaction serves to join the initial raw materials, forming the carbon skeleton of the intermediate compound.

The synthesis commences with m-bromophenol and glyoxylic acid as the primary starting materials. google.comgoogle.com A Chinese patent describes a method where m-bromophenol and glyoxylic acid monohydrate are reacted in the presence of a sodium hydroxide (B78521) solution. google.com The selection of these materials is strategic, as they provide the necessary phenolic, bromo, and carboxylic acid functionalities required for the target molecule.

The molar ratio of the reactants is a critical parameter for optimizing the reaction yield. One documented procedure specifies a molar ratio of m-bromophenol to glyoxylic acid to alkali of 1:1.2:1.5. google.comgoogle.com The reaction is typically carried out in a water bath at a controlled temperature of 40°C for approximately 8 to 9 hours with continuous stirring to ensure a complete reaction. google.com

| Reactant | Molar Ratio |

| m-Bromophenol | 1 |

| Glyoxylic Acid | 1.1 - 1.3 |

| Alkali (e.g., NaOH) | 1 - 2 |

Table 1: Molar Ratios for Condensation Reaction. Data sourced from patent CN105646181A. google.com

The condensation of m-bromophenol and glyoxylic acid in an alkaline solution leads to the formation of a sodium p-hydroxy-o-bromomandelate intermediate. google.com Following the completion of the condensation reaction, the reaction mixture is cooled and then acidified, typically with concentrated hydrochloric acid, to a pH of 1. google.comgoogle.com This acidification step converts the sodium salt into the free acid, p-hydroxyl o-bromo amygdalic acid, also known as 2-bromo-4-hydroxymandelic acid. google.comgoogle.com

The product is then extracted from the aqueous solution using an organic solvent, such as ethyl acetate (B1210297), and subsequently concentrated to yield the 2-bromo-4-hydroxymandelic acid intermediate. google.com This intermediate is a crucial precursor for the subsequent reduction step.

Reduction Pathways for Precursor Molecules

The final stage in the synthesis of this compound involves the reduction of the intermediate, 2-bromo-4-hydroxymandelic acid. This step effectively removes the hydroxyl group from the benzylic position of the mandelic acid intermediate, converting it to the desired phenylacetic acid derivative.

The conversion of 2-bromo-4-hydroxymandelic acid to this compound is achieved through a chemical reduction process. google.com This transformation is a key step that finalizes the structure of the target compound. The process involves treating the mandelic acid derivative with a suitable reducing agent under specific reaction conditions. google.com

Several reducing agents can be employed for this transformation, including stannous chloride dihydrate in concentrated hydrochloric acid, phosphorous acid, or Raney nickel with hydrogen. google.com A preferred method outlined in a patent utilizes phosphorous acid. google.com

In a typical procedure, 2-bromo-4-hydroxymandelic acid is mixed with phosphorous acid, with a molar ratio of the mandelic acid to the reducing agent being approximately 1:1.1. google.com The mixture is then heated in an oil bath at 100°C for 6 hours with stirring. google.com After the reaction is complete, the mixture is poured into cold water, and the solid product is collected by suction filtration, washed with water, and dried. google.com Recrystallization from water can be performed to obtain the final product as a white solid with a high yield. google.com

| Reducing Agent | Molar Ratio (Intermediate:Agent) | Reaction Temperature | Reaction Time |

| Stannous chloride dihydrate/HCl | 1 : (1.0 - 1.2) | Not specified | Not specified |

| Phosphorous acid | 1 : 1.1 (preferred) | 100°C | 6 hours |

| Raney nickel/Hydrogen | Not specified | Not specified | Not specified |

Table 2: Reducing Agents and Reaction Conditions. Data sourced from patent CN105646181A. google.com

Analogous Synthetic Routes to Substituted Phenylacetic Acid Frameworks

The synthesis of substituted phenylacetic acids, a core structure in many pharmaceuticals and fine chemicals, can be achieved through various methodologies. These routes provide insights into potential strategies for synthesizing analogs of this compound.

One prominent strategy involves palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for instance, has been utilized to form the Csp2-Csp3 bond necessary for the phenylacetic acid framework. This method involves the reaction of a boronic acid or ester with an alkyl halide. inventivapharma.com While effective, the efficiency of the Suzuki reaction can be influenced by the electronic properties of the substituents on the aryl ring, with electron-withdrawing groups sometimes leading to lower yields. inventivapharma.com The choice of base is also critical; potassium carbonate has been identified as effective in certain cases. inventivapharma.com

Another approach starts from readily available substituted phenylglycines. This method involves a two-step process: a sulfonylation reaction with a reagent like p-toluenesulfonyl chloride, followed by a deamination reaction using an organic acid and a reducing agent. patsnap.com This route is advantageous due to the commercial availability and low cost of phenylglycine starting materials. patsnap.com

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids, which can be applied to phenylacetic acids. A modified approach for α-chlorination uses trichloroisocyanuric acid (TCCA) with catalytic phosphorus trichloride (B1173362) (PCl3) under solvent-free conditions. unimi.it This method is efficient for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups, as it minimizes competing electrophilic aromatic chlorination. unimi.it

Friedel-Crafts type reactions offer a direct route to the phenylacetic acid skeleton. For example, reacting an appropriately substituted benzene (B151609) with n-butyl methanesulfonyloxyacetate in the presence of aluminum chloride can yield the desired product after hydrolysis and work-up. google.com This process has been shown to produce phenylacetic acid with a high yield of over 90%. google.com

Carbonylation of benzyl (B1604629) derivatives also serves as a viable synthetic pathway. The carbonylation of benzyl alcohol in the presence of rhodium catalysts can produce phenylacetic acid and its derivatives. researchgate.net The reaction conditions, including pressure, temperature, and catalyst concentration, are crucial for optimizing catalytic activity and selectivity. researchgate.net

Furthermore, condensations of benzaldehydes with phenylacetic acids, catalyzed by amines like triethylamine, can yield α-phenylcinnamic acids, which are related structures. acs.org

| Method | Key Reagents/Catalysts | Starting Materials (Examples) | Product Type (Examples) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)2, P(Nap)3, K2CO3 | Aryl boronic acids/esters, Alkyl halides | Methyl/Fluoro-substituted phenylacetic acids | inventivapharma.com |

| Sulfonylation/Deamination | p-Toluenesulfonyl chloride, Organic acid, Reducing agent | p-Hydroxyphenylglycine, p-Methoxyphenylglycine | Substituted phenylacetic acid derivatives | patsnap.com |

| α-Chlorination (Modified HVZ) | Trichloroisocyanuric acid (TCCA), PCl3 (cat.) | Phenylacetic acids with EWG or weak EDG | α-Chlorophenylacetic acids | unimi.it |

| Friedel-Crafts Reaction | Aluminum chloride | Benzene, n-Butyl methanesulfonyloxyacetate | Phenylacetic acid | google.com |

| Carbonylation | Rhodium catalysts | Benzyl alcohol | Phenylacetic acid | researchgate.net |

Biocatalytic Approaches in the Synthesis of Related Hydroxylated Phenylacetic Acids

Biocatalysis presents a green and sustainable alternative to traditional chemical synthesis for producing hydroxylated phenylacetic acids. These methods often utilize whole microbial cells or isolated enzymes to perform specific transformations under mild conditions.

Engineered Escherichia coli has been extensively used as a microbial factory for producing 4-hydroxyphenylacetic acid (4-HPAA) and other derivatives. One strategy involves developing enzymatic cascades to convert aromatic amino acids like L-tyrosine into p-hydroxyphenylacetic acid (p-HPAA). nih.gov This one-pot biotransformation, using recombinant E. coli, has achieved conversion efficiencies of up to 88% for p-HPAA from L-tyrosine. nih.gov Similarly, L-phenylalanine can be converted to phenylacetic acid with over 99% conversion. nih.gov

Another powerful biocatalytic strategy utilizes lignin-related compounds, such as p-coumaric acid and ferulic acid, as starting materials. acs.org By constructing artificial biocatalytic routes in E. coli, researchers have achieved efficient one-pot synthesis of several hydroxylated phenylacetic acids. acs.org This approach involves a sequence of enzymatic reactions including decarboxylation, epoxidation, isomerization, and oxidation. acs.org This method has enabled the high-yield production of 4-hydroxyphenylacetic acid (91.3% yield), homovanillic acid (76.2% yield), and 3,4-dihydroxyphenylacetic acid (90% yield). acs.org The process has also been successfully applied to lignocellulosic biomass hydrolysate, demonstrating its potential for valorizing renewable feedstocks. acs.org

The choice of biocatalyst is critical. Two-component monooxygenases, such as 4-hydroxyphenylacetate (B1229458) 3-hydroxylases (HPAHs), are particularly important for ortho-hydroxylation reactions. semanticscholar.org For instance, the HpaBC enzyme system from Pseudomonas aeruginosa can hydroxylate 4-hydroxyphenylacetate to yield 3,4-dihydroxyphenylacetate. semanticscholar.org This class of enzymes has also been used to produce L-3,4-dihydroxyphenylalanine (L-DOPA), a drug used for Parkinson's disease, from L-tyrosine. semanticscholar.org Yeast species, such as those from the genus Yarrowia, have also been shown to metabolize L-tyrosine almost exclusively to 4-hydroxyphenylacetic acid under highly aerobic conditions. researchgate.net

| Product | Starting Material | Biocatalyst/System | Key Findings | Reference |

|---|---|---|---|---|

| p-Hydroxyphenylacetic acid (p-HPAA) | L-Tyrosine | Recombinant E. coli (enzymatic cascade) | 88% conversion efficiency | nih.gov |

| 4-Hydroxyphenylacetic acid | p-Coumaric acid | Engineered E. coli BL21(DE3) | 13.7 mM concentration, 91.3% yield, 1041 mg/L/h productivity | acs.org |

| Homovanillic acid | Ferulic acid | Engineered E. coli BL21(DE3) | 3.8 mM concentration, 76.2% yield | acs.org |

| 3,4-Dihydroxyphenylacetic acid | p-Coumaric acid | Engineered E. coli BL21(DE3) | 13.5 mM concentration, 90% yield | acs.org |

| 4-Hydroxyphenylacetic acid | L-Tyrosine | Yarrowia species | Almost exclusive formation of 4-HPAA | researchgate.net |

| 3,4-Dihydroxyphenylacetate | 4-Hydroxyphenylacetate | HpaBC enzyme from P. aeruginosa | Catalyzes ortho-hydroxylation | semanticscholar.org |

Chemical Reactivity and Transformations of 2 2 Bromo 4 Hydroxyphenyl Acetic Acid

Electrophilic and Nucleophilic Reaction Pathways Involving Bromine and Hydroxyl Functionalities

The reactivity of the aromatic ring in 2-(2-bromo-4-hydroxyphenyl)acetic acid is predominantly governed by the interplay between the hydroxyl (-OH) and bromine (-Br) substituents. The hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the positions ortho and para to itself. youtube.comlibretexts.orgmasterorganicchemistry.com Conversely, the bromine atom is a deactivating group, yet it also directs to the ortho and para positions. lumenlearning.com

In this specific molecule, the strong activating nature of the hydroxyl group at the C4 position dominates, making the C3 and C5 positions (ortho to the hydroxyl group) the most favorable sites for electrophilic attack. youtube.com Common electrophilic substitution reactions include nitration, further halogenation, and Friedel-Crafts reactions.

The hydroxyl group itself can act as a nucleophile. For instance, it can participate in Williamson ether synthesis or Mitsunobu reactions to form ether linkages. beilstein-journals.org While direct nucleophilic aromatic substitution to replace the bromine atom is generally challenging on an unactivated ring, such reactions can be facilitated by the presence of strong electron-withdrawing groups or through metal catalysis. wikipedia.orglibretexts.org

Chemical Transformations at the Acetic Acid Moiety

The carboxylic acid side chain provides another site for diverse chemical modifications, characteristic of standard carboxyl group reactivity.

Esterification: The acid can be converted to its corresponding esters by reaction with various alcohols in the presence of an acid catalyst. For example, reaction with phenylmethanol would yield this compound (phenylmethyl) ester. guidechem.com

Amide Formation: Coupling with primary or secondary amines, often facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces a wide range of amides. nih.gov

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol, yielding 2-(2-bromo-4-hydroxyphenyl)ethanol. masterorganicchemistry.comdoubtnut.com This transformation occurs without affecting the aryl bromide or phenol (B47542) functionalities under typical conditions.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., EDC) | Amide (-CONHR) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Coupling Reactions for Molecular Diversification

The carbon-bromine bond is a key feature for molecular diversification, serving as a handle for numerous metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (such as a boronic acid or ester), enabling the synthesis of complex biaryl structures. wikipedia.orgnih.govmdpi.com It is widely used due to its functional group tolerance and relatively mild conditions. libretexts.org

Ullmann Reaction: The Ullmann reaction, which traditionally uses copper catalysis at high temperatures, is effective for forming symmetrical biaryls. byjus.comwikipedia.org Modern modifications, known as Ullmann-type reactions or condensations, are broader in scope and can be used to form C-O, C-N, and C-S bonds, thus producing aryl ethers, amines, and thioethers, respectively. wikipedia.orgnih.gov

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Complex | Organoboron Compound | C-C (Aryl-Aryl) |

| Ullmann Coupling | Copper | Aryl Halide | C-C (Aryl-Aryl) |

| Ullmann Condensation (Ether Synthesis) | Copper | Alcohol/Phenol | C-O (Aryl-O) |

| Goldberg Reaction (Ullmann-type) | Copper | Amine | C-N (Aryl-N) |

Substitution Reactions for Structural Modification

Structural modification of the this compound core can be achieved through substitution reactions on the aromatic ring. As discussed in section 3.1, electrophilic aromatic substitution is the most common pathway. The potent activating and directing effect of the C4-hydroxyl group makes the C3 and C5 positions highly susceptible to attack by electrophiles, allowing for regioselective introduction of new functional groups. youtube.com

Nucleophilic aromatic substitution to replace the bromine atom is less straightforward. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring to proceed via an addition-elimination mechanism involving a Meisenheimer complex. libretexts.orglibretexts.org However, copper-catalyzed Ullmann-type reactions provide a milder alternative for substituting the bromine with oxygen, nitrogen, or sulfur nucleophiles. wikipedia.org

Oxidation and Reduction Transformations of the Core Structure

The core structure of this compound can undergo various oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The phenol ring is susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) can lead to the formation of bromophenoxyl radicals. nih.govacs.org These radicals can then couple to form brominated dimeric products, such as hydroxylated polybrominated biphenyls (OH-PBBs) or diphenyl ethers (OH-PBDEs). nih.govacs.orgacs.org

Reduction: Two primary reduction transformations are possible. The carboxylic acid group can be reduced to a primary alcohol, as detailed in section 3.2. masterorganicchemistry.com Additionally, the bromine atom can be removed from the aromatic ring through a process called hydrodebromination. This can be accomplished using several methods, including catalytic hydrogenation (e.g., with a palladium catalyst), photoredox catalysis, or radical reduction using reagents like sodium hydride. acs.orgnih.govnih.gov This reaction yields the parent compound, 2-(4-hydroxyphenyl)acetic acid.

Photochemical Transformations Yielding Related Phenylacetic Acid Structures

Photolysis, a process involving bond cleavage by light, can be used to transform aryl halides. ucla.edu The carbon-bromine bond in this compound is susceptible to homolytic cleavage upon irradiation with UV light. This generates an aryl radical intermediate. researchgate.net In the presence of a suitable hydrogen donor, this radical can undergo reductive dehalogenation to form 2-(4-hydroxyphenyl)acetic acid. acs.orgdocumentsdelivered.com Photochemical methods offer a pathway for dehalogenation under mild, non-reductive conditions, providing an alternative to metal-catalyzed or hydride-based methods. acs.org

Role as a Synthetic Reagent in the Preparation of Complex Organic Compounds

Owing to its three distinct and reactive functional groups, this compound is a highly versatile building block in organic synthesis. It allows for a programmed, stepwise functionalization to construct complex molecular architectures. The carboxylic acid can be modified first, followed by a cross-coupling reaction at the aryl bromide, and finally, the phenol can be functionalized, or vice-versa. This controlled reactivity makes it an important intermediate. It has been utilized in the synthesis of other valuable compounds, including 4-hydroxybenzoic acid and 3,4-dihydroxyphenylacetic acid. biosynth.com The phenylacetic acid framework itself is a common motif in many biologically active molecules and pharmaceuticals, making this compound a valuable starting material for medicinal chemistry research.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 2 Bromo 4 Hydroxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-Bromo-4-hydroxyphenyl)acetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the acidic protons of the hydroxyl and carboxylic acid groups.

The aromatic region would typically display a complex splitting pattern due to the three adjacent protons on the substituted benzene (B151609) ring. Based on the substitution pattern (bromo at C2, hydroxyl at C4, and the acetic acid group at C1), the proton at C6 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C3 as a doublet. The chemical shifts are influenced by the electronic effects of the substituents.

The methylene protons of the acetic acid side chain would appear as a singlet, as there are no adjacent protons to cause splitting. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are labile and may appear as broad singlets; their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3) | ~7.2-7.4 | d |

| Aromatic H (C5) | ~6.8-7.0 | dd |

| Aromatic H (C6) | ~6.7-6.9 | d |

| Methylene (-CH₂-) | ~3.6-3.8 | s |

| Hydroxyl (-OH) | Variable (Broad) | s |

| Carboxylic Acid (-COOH) | Variable (Broad) | s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The spectrum is expected to show eight distinct signals: one for the carbonyl carbon of the carboxylic acid, one for the methylene carbon, and six for the carbons of the aromatic ring. The chemical shift of the carbonyl carbon is typically found furthest downfield (~170-180 ppm). The aromatic carbons will resonate in the approximate range of 110-160 ppm, with their specific shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C4) and the carbon bearing the bromo group (C2) will be significantly affected. The methylene carbon signal is expected to appear in the range of 35-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170-180 |

| Aromatic C1 (-CH₂COOH) | 128-135 |

| Aromatic C2 (-Br) | 110-118 |

| Aromatic C3 | 130-135 |

| Aromatic C4 (-OH) | 155-160 |

| Aromatic C5 | 115-120 |

| Aromatic C6 | 118-125 |

| Methylene (-CH₂-) | 35-45 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and substituent effects.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₇BrO₃), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. researchgate.netnih.gov A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

The calculated exact masses for the two isotopic molecular ions are:

C₈H₇⁷⁹BrO₃: 229.9578 g/mol

C₈H₇⁸¹BrO₃: 231.9558 g/mol

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz This technique is invaluable for analyzing complex mixtures, such as those from a chemical reaction or a biological sample, to identify and quantify the presence of this compound. mdpi.comwaters.com The liquid chromatograph first separates the components of the mixture, and as each component, including the target compound, elutes from the column, it is introduced into the mass spectrometer for detection. imtaktusa.com This allows for the confident identification of the compound even in the presence of impurities or other substances. thermofisher.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would show characteristic absorption bands that confirm the presence of its key functional groups.

Key expected absorption bands include:

A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. libretexts.org

A distinct O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. libretexts.orgresearchgate.net

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz

Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. vscht.cz

C-O stretching vibrations for the carboxylic acid and the phenol (B47542) will be observed in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200-3600 | Broad, Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |

| Aromatic C=C | Ring Stretch | 1450-1600 | Medium |

| Carboxylic Acid C-O | Stretch | 1210-1320 | Strong |

| Phenolic C-O | Stretch | 1000-1250 | Medium |

Note: These are typical ranges, and the exact position and appearance of peaks can be influenced by the molecular environment and sample state.

Table of Mentioned Compounds

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within this compound. When the molecule absorbs light in the UV-visible range (typically 200-700 nm), its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. tanta.edu.eg

For this compound, the primary chromophore is the substituted benzene ring. The presence of π-bonds in the aromatic system and non-bonding (n) electrons on the oxygen atoms of the hydroxyl and carboxyl groups give rise to distinct electronic transitions. rsc.org

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch Aromatic systems typically exhibit strong absorptions due to these transitions. For the phenyl ring in this compound, one would expect intense absorption bands in the UV region.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (from the lone pairs on the oxygen atoms) to a π* antibonding orbital of the aromatic ring or the carbonyl group. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. uzh.ch

The absorption spectrum of this compound is influenced by its substituents (bromo, hydroxyl, and acetic acid groups) which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and affect the intensity of the absorption. tanta.edu.eg

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Functional Group | Expected Spectral Region | Relative Intensity |

|---|---|---|---|---|

| π → π* | π bonding to π* antibonding | Phenyl Ring, Carboxyl C=O | 200-300 nm | High |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

Table 2: Representative Crystal Data for the Related Compound 2-(2-Bromophenyl)acetic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇BrO₂ |

| Formula Weight | 215.05 |

| Crystal System | Monoclinic |

| a (Å) | 8.9732 (5) |

| b (Å) | 5.9114 (3) |

| c (Å) | 15.8489 (7) |

| β (°) | 99.529 (5) |

| Volume (ų) | 829.09 (7) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 2-(2-Bromophenyl)acetic acid, a structurally similar compound. nih.gov

Chromatographic Techniques for Research-Scale Purification and Analytical Profiling

Chromatography is a fundamental separation technique used extensively in research involving this compound for both purification and analysis. The principle relies on the differential partitioning of the compound between a stationary phase and a mobile phase. ursinus.edu

Flash column chromatography is a preparative technique used to purify multigram quantities of compounds. rochester.edu For the purification of this compound, which is a polar compound, normal-phase chromatography is typically employed. wfu.edu

The stationary phase is a polar adsorbent, most commonly silica (B1680970) gel. rochester.edu The crude sample containing the target compound is loaded onto the top of the silica gel column. rochester.edu A solvent mixture, the mobile phase, is then passed through the column under moderate pressure. orgsyn.org The polarity of the mobile phase is carefully chosen so that the desired compound has a retardation factor (Rf) of approximately 0.3 on a TLC plate, ensuring good separation. rochester.edu A common mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). rochester.edu Due to the acidic nature of the target molecule, adding a small amount of acetic acid to the mobile phase can often prevent streaking and result in better-defined separation bands.

Table 3: Typical Parameters for Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (SiO₂) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient, often with 0.5-1% Acetic Acid |

| Sample Loading | Dry loading (adsorbed onto silica) or minimal volume of a polar solvent |

| Elution Method | Isocratic (constant solvent composition) or Gradient (increasing polarity) |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) |

Thin-layer chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of chemical reactions, assess the purity of a sample, and identify the optimal solvent system for flash chromatography. annamalaiuniversity.ac.innih.gov

A TLC plate consists of a thin layer of a stationary adsorbent, such as silica gel, coated onto a solid support like glass or aluminum. A small spot of the sample solution is applied near the bottom of the plate. ursinus.edu The plate is then placed in a sealed chamber containing a shallow pool of the mobile phase. Capillary action draws the solvent up the plate, and as it passes over the sample spot, the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. ursinus.edu

Being a polar, hydrogen-bond-donating molecule, this compound interacts strongly with the polar silica gel and thus has a lower retardation factor (Rf) in nonpolar solvents. Its Rf value increases as the polarity of the mobile phase increases. Visualization is typically achieved under UV light (254 nm), where the aromatic ring will quench the plate's fluorescence, revealing a dark spot. nih.gov

Table 4: Representative TLC Profile of this compound

| Mobile Phase System (v/v) | Expected Retardation Factor (Rf) | Observation |

|---|---|---|

| 100% Hexane | ~0.0 | Compound remains at the baseline due to high polarity. |

| 70:30 Hexane:Ethyl Acetate | ~0.2 - 0.4 | Moderate migration, suitable for separation. |

| 50:50 Hexane:Ethyl Acetate + 1% Acetic Acid | ~0.4 - 0.6 | Increased migration and improved spot shape. |

| 100% Ethyl Acetate | ~0.7 - 0.8 | Compound moves close to the solvent front. |

Rf values are estimates and can vary based on exact conditions.

Based on a comprehensive search, there is currently a lack of specific published computational and theoretical investigation studies focusing solely on this compound that would provide the detailed data required to populate the requested article structure. Scholarly databases and scientific literature searches did not yield specific papers on the Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, or thermodynamic property calculations for this particular compound.

Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the user's strict outline and content requirements without access to such dedicated research. The generation of data tables and detailed research findings for the specified computational analyses would necessitate fabricating information, which is beyond the scope of providing factual and reliable content.

Computational and Theoretical Investigations of 2 2 Bromo 4 Hydroxyphenyl Acetic Acid

Molecular Docking Studies with Biological Targets

Investigations with DNA, Proteins, and Enzymes

There are no specific molecular docking investigations detailed in the scientific literature for 2-(2-Bromo-4-hydroxyphenyl)acetic acid with DNA, specific proteins, or enzymes. Consequently, there is no data available to create a table of its binding affinities or docking scores with any biological macromolecules.

Elucidation of Binding Modes and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-H Interactions)

Due to the lack of molecular docking studies for this compound, there has been no elucidation of its potential binding modes or the specific intermolecular interactions it might form within the active sites of biological targets. Detailed analyses of hydrogen bonding, pi-hydrogen interactions, or other non-covalent bonds for this compound are not available in the current body of scientific research.

Computational Studies on Substituent Effects on Chemical Behavior of Related Structures

Computational studies are instrumental in understanding how different substituent groups on a molecule's core structure can influence its chemical properties and reactivity. For phenylacetic acid derivatives, such studies often explore the impact of substituents on acidity, electronic distribution, and interaction with other molecules. However, specific computational analyses focusing on the effects of the bromo and hydroxyl substituents at the 2- and 4-positions of the phenyl ring in this compound on its chemical behavior are not documented in the scientific literature. Therefore, no specific research findings can be reported on this topic for the target compound.

Theoretical Modeling of Molecular Diversity and Properties of Related Phenylacetic Acid Compounds

Theoretical modeling is frequently employed to explore the molecular diversity of a class of compounds and to predict their physicochemical and biological properties, often through quantitative structure-activity relationship (QSAR) studies. While the broader class of phenylacetic acids has been the subject of such theoretical investigations, there are no specific theoretical models reported in the literature that focus on the molecular diversity and properties of a dataset inclusive of this compound. As a result, there is no available data to present on the predicted properties or diversity analysis of this specific compound within a larger chemical library.

Mechanistic Insights into the Biological Activities of 2 2 Bromo 4 Hydroxyphenyl Acetic Acid and Its Derivatives in in Vitro Systems

Antimicrobial Mechanisms and In Vitro Efficacy

The introduction of a bromine atom to a phenylacetic acid scaffold can significantly influence its interaction with microbial targets. Research into derivatives of 2-(2-Bromo-4-hydroxyphenyl)acetic acid reveals a spectrum of antimicrobial activities, highlighting its potential as a backbone for developing new anti-infective agents.

In vitro studies have demonstrated that derivatives of this compound, particularly salicylanilides, possess notable antibacterial properties. The antimicrobial screening of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed that these compounds were active against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for these derivatives was determined to be in the range of 2.5–5.0 mg/mL. This activity against Gram-positive strains suggests a potential mechanism involving disruption of the cell membrane or key metabolic pathways specific to these types of bacteria. In contrast, the same studies showed no significant inhibition against Gram-negative bacteria, indicating a degree of selectivity in their mode of action.

| Compound Class | Bacterial Type | MIC (mg/mL) |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-negative bacteria | No inhibition observed |

The antifungal potential of this chemical family has also been explored. Specific N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against several fungal species, including Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. These studies reported MIC values ranging from 0.3 to 5.0 mg/mL, indicating broad-spectrum antifungal potential. The mechanism is likely related to the disruption of fungal cell wall integrity or interference with essential enzymatic processes. Further investigation into another derivative, 2-bromo-N-phenylacetamide, revealed potent activity against Candida glabrata isolates, with a determined MIC of 16 µg/mL and a minimum fungicidal concentration (MFC) of 32-64 µg/mL, suggesting a primarily fungicidal effect against this opportunistic pathogen. researchgate.net

| Derivative | Fungal Species | MIC |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae | 0.3–5.0 mg/mL semanticscholar.org |

| 2-bromo-N-phenylacetamide | Candida glabrata | 16 µg/mL researchgate.net |

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. While the core structure of this compound suggests potential for disrupting quorum sensing or matrix formation, specific studies evaluating the direct antibiofilm activity of this compound or its immediate derivatives are limited in the currently available scientific literature. Research on broader categories of compounds, such as acetic acid itself, has shown efficacy in eradicating mature biofilms, but this cannot be directly extrapolated to the title compound. karolinum.czsciengine.com

Antioxidant Properties and Radical Scavenging Activities in Vitro

Bromophenols are a well-documented class of natural antioxidants, primarily found in marine algae. researchgate.net Their ability to scavenge free radicals is attributed to the hydrogen-donating capacity of their phenolic hydroxyl groups. The antioxidant potential of bromophenol derivatives related to this compound has been quantified using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods.

For instance, studies on a series of benzylic bromophenols demonstrated varied but significant antioxidant activities. semanticscholar.org A closely related compound, 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, which features an additional bromine and hydroxyl group, exhibited potent free radical scavenging activity. researchgate.net In one study, this compound showed a DPPH radical scavenging IC50 value of 9.49 µg/mL and an ABTS radical scavenging IC50 value of 10.19 µg/mL. semanticscholar.org The presence of ortho-dihydroxy groups on the aromatic ring is known to enhance antioxidant activity. researchgate.net These findings suggest that the this compound structure serves as a viable scaffold for antioxidant activity.

| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 9.49 | 10.19 | semanticscholar.org |

| BHA (Standard) | 14.74 | 11.17 | semanticscholar.org |

| BHT (Standard) | 15.75 | 4.12 | semanticscholar.org |

Synthesis and Exploration of Derivatives of 2 2 Bromo 4 Hydroxyphenyl Acetic Acid for Research Applications

Design Principles for Novel 2-(2-Bromo-4-hydroxyphenyl)acetic Acid Derivatives

In the context of developing enzyme inhibitors, design principles often focus on incorporating moieties that can interact with specific residues in an enzyme's active site. mdpi.com For example, the carboxylic acid group can act as a hydrogen bond spacer, while the phenyl ring provides a hydrophobic region. mdpi.com The bromine atom can also play a crucial role; its position and electronegativity can influence binding affinity and selectivity. Studies on related phenoxyacetic acid derivatives have shown that the position of a bromo substituent can significantly impact inhibitory potency, as seen in COX-2 inhibitors where a bromo-substitution at position 4 of a phenyl ring enhanced inhibitory action. mdpi.com Therefore, the design of novel derivatives involves a rational approach, considering how each modification to the core scaffold will contribute to the desired molecular properties and interactions.

Strategies for Functional Group Modifications of the Core Scaffold

The this compound molecule offers three primary sites for chemical modification: the carboxylic acid group, the phenolic hydroxyl group, and the aromatic ring.

The carboxylic acid moiety of this compound is readily converted into esters through various esterification methods. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This modification is useful for altering the polarity and solubility of the parent compound. A common laboratory procedure involves refluxing the carboxylic acid with the desired alcohol, such as methanol (B129727) or ethanol, and a catalytic amount of a strong acid like sulfuric acid. google.com To drive the reaction to completion, the water formed during the reaction is often removed. rsc.orgbyjus.com

The synthesis of specific esters, such as the phenylmethyl ester of this compound, has been documented. guidechem.com Esterification can serve to protect the carboxylic acid group during subsequent reactions or to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid.

Table 1: Examples of Ester Derivatives This table is generated based on documented examples and common synthetic transformations.

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Starting Alcohol |

|---|---|---|---|

| This compound (phenylmethyl) ester | C₁₅H₁₃BrO₃ | 321.16 | Phenylmethanol |

| Methyl 2-(2-bromo-4-hydroxyphenyl)acetate | C₉H₉BrO₃ | 245.07 | Methanol |

The carboxylic acid group can also be converted to an amide by reacting it with a primary or secondary amine. This transformation typically requires activating the carboxylic acid, for example, by converting it into an acyl chloride or using a coupling agent, before adding the amine. Amidation is a fundamental reaction in the synthesis of many biologically active molecules.

While direct amidation of this compound is not extensively detailed in the provided search results, the synthesis of related structures provides a clear precedent. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and studied for their biological activities. mdpi.com Another common strategy involves first creating an ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. mdpi.com This hydrazide can then be further reacted with aldehydes or ketones to form hydrazones, which are a subclass of amides. mdpi.com These reactions demonstrate the feasibility of converting the carboxylic acid of the title compound into a wide array of amide and related derivatives.

The phenolic hydroxyl group on the this compound scaffold is a prime site for etherification reactions. A standard method for this transformation is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., ethyl bromoacetate) to form the corresponding ether. mdpi.com

This strategy has been employed in the synthesis of novel phenoxyacetic acid derivatives, where aldehydes were treated with ethyl bromoacetate (B1195939) in the presence of potassium carbonate to yield ethyl phenoxyacetate (B1228835) derivatives. mdpi.com Applying this to the title compound would involve reacting the phenolic -OH group, potentially after protecting the carboxylic acid, to generate various ether derivatives. This modification can significantly alter the molecule's steric and electronic properties.

Positional Isomer Modifications of Halogen and Hydroxyl Groups

The specific placement of the bromo and hydroxyl groups on the phenyl ring is critical to the compound's properties. Synthesizing and studying positional isomers, where these groups are moved to different positions on the aromatic ring, is a key strategy for exploring structure-activity relationships. For example, isomers such as 2-(3-bromo-4-hydroxyphenyl)acetate and 2-(5-bromo-2-hydroxyphenyl)acetate have been synthesized. guidechem.com Another documented isomer is 2-(4-bromo-2-hydroxyphenyl)acetic acid. enovationchem.com

Table 2: Documented Positional Isomers and Related Structures

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 88491-44-5 | C₈H₇BrO₃ |

| 2-(4-bromo-2-hydroxyphenyl)acetic acid | 1261497-72-6 | C₈H₇BrO₃ |

| Methyl 2-(3-bromo-4-hydroxyphenyl)acetate | 34918-57-5 | C₉H₉BrO₃ |

Incorporation into Larger Molecular Scaffolds (e.g., Oxazepines)

The core structure of this compound can serve as a building block for the synthesis of more complex, larger molecular scaffolds, such as heterocyclic systems. One such target is the 1,3-oxazepine ring system, a seven-membered heterocycle containing oxygen and nitrogen. scirp.org Oxazepine derivatives are of research interest due to their diverse biological activities. scirp.org

A common route to oxazepines involves a [2+5] cycloaddition reaction. uokerbala.edu.iq This process typically starts with the synthesis of an imine (also known as a Schiff base), which is formed by the condensation of a primary amine with an aldehyde or ketone. byjus.comjmchemsci.com The resulting imine is then reacted with a cyclic anhydride (B1165640), such as maleic or phthalic anhydride, to form the 1,3-oxazepine-4,7-dione ring system. scirp.org

To incorporate the this compound scaffold, one could envision a synthetic pathway where the acetic acid moiety is first converted into a primary amine or an aldehyde. For example, the carboxylic acid could be transformed into an amino group via a Curtius or Hofmann rearrangement. This new derivative, containing both the substituted phenyl ring and a reactive amine or aldehyde, could then be used as a precursor in the synthesis of novel, complex oxazepine structures.

Synthetic Approaches to Related Bromophenol and Bromotyrosine Derivatives

The synthesis of bromophenol and bromotyrosine derivatives, which serve as foundational structures for more complex molecules, can be achieved through various chemical strategies. The preparation of simple bromophenols often involves the direct electrophilic bromination of phenol. The choice of solvent and reaction conditions can influence the regioselectivity, yielding ortho- and para-substituted products. Common methods include the action of bromine on phenol in solvents like carbon disulfide or glacial acetic acid. orgsyn.org For instance, p-bromophenol can be synthesized by reacting phenol with bromine in a carbon disulfide solvent, followed by distillation to separate the product. orgsyn.org The preparation of o-bromophenol can be achieved by brominating phenolsulfonic acid. orgsyn.org Another established route is the diazotization of a bromoaniline, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group. orgsyn.orggoogle.com This method is particularly useful for obtaining specific isomers that may not be favored by direct bromination. google.com

Bromotyrosine derivatives, often found in marine organisms, are biosynthesized from phenylalanine, which is first hydroxylated to tyrosine and subsequently brominated by halogenase enzymes. researchgate.net Laboratory syntheses of these compounds and their analogues often mimic aspects of these pathways or employ modern synthetic techniques. For example, the synthesis of spirocyclic bromotyrosine scaffolds can begin with the esterification of L-tyrosine, followed by oxidation to an oxime, and then bromination using reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). nih.gov The synthesis of more complex bromotyrosine derivatives, which are often alkaloids, is a subject of significant interest for producing compounds with potent biological activities. researchgate.netnih.gov These multi-step syntheses allow for the creation of diverse libraries of compounds for biological screening. nih.govresearchgate.net

Synthesis of Acetylated and Methoxylated Analogues

The functionalization of the phenolic hydroxyl group through acetylation or methoxylation is a common strategy to modify the physicochemical properties and biological activity of bromophenol and bromotyrosine derivatives.

Methoxylation: The synthesis of methoxylated analogues, such as 2-(2-bromo-4-methoxyphenyl)acetic acid and 2-(3-bromo-4-methoxyphenyl)acetic acid, can be accomplished by the direct, regioselective bromination of the corresponding methoxyphenylacetic acid precursor. nih.govthermofisher.com For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized by treating 4-methoxyphenylacetic acid with bromine in an acetic acid solvent. nih.gov General methylation of the phenolic hydroxyl group on bromophenol derivatives is often achieved using a methylating agent in the presence of a base. A common procedure involves reacting the bromophenol with dimethyl sulfate (B86663) (Me₂SO₄) and potassium carbonate (K₂CO₃) in a solvent like acetone. nih.gov This reaction converts the hydroxyl group to a methoxy (B1213986) ether. Alternatively, reagents like benzyl (B1604629) bromide can be used with a strong base such as sodium hydride (NaH) to install a benzyl ether, which can serve as a protecting group or a desired functional moiety. nih.gov

Acetylation: Acetylation introduces an acetyl group to the phenolic oxygen, forming an acetate (B1210297) ester. This is typically performed by treating the bromophenol derivative with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base catalyst. A general laboratory procedure involves dissolving the bromophenol compound in a solvent and adding the acetylating reagent. This straightforward reaction is often used to create prodrugs or to investigate the role of the hydroxyl group in biological interactions. nih.gov

The synthesis of these analogues allows for a systematic exploration of structure-activity relationships, where the impact of modifying the phenolic group on biological efficacy can be assessed.

In Vitro Biological Activity Evaluation of Synthesized Derivatives

Derivatives synthesized from bromophenol and bromotyrosine scaffolds have been evaluated for a wide range of biological activities in vitro, including anticancer, antimicrobial, and enzyme-inhibiting properties. These studies are crucial for identifying lead compounds for potential therapeutic applications.

Anticancer and Cytotoxic Activity: A variety of bromotyrosine and bromophenol derivatives have demonstrated significant cytotoxicity against cancer cell lines. For instance, a library of 32 synthetic spirocyclic clavatadine C analogs, which are bromotyrosine derivatives, was tested against the human melanoma cell line (A-375). nih.gov Several of these compounds exhibited potent cytotoxic effects. nih.gov Similarly, newly designed methylated and acetylated bromophenol derivatives have been evaluated for their antioxidant and anticancer activities, showing potential for further development. nih.gov

Enzyme Inhibition: Specific bromophenol derivatives have been synthesized and tested for their ability to inhibit metabolic enzymes. In one study, novel bromophenol compounds featuring diaryl methane (B114726) structures were evaluated as inhibitors of human carbonic anhydrase (hCA I and hCA II) isoenzymes and acetylcholinesterase (AChE). The compounds showed potent inhibition, with Ki values in the nanomolar range, suggesting their potential for treating conditions like glaucoma or Alzheimer's disease. mdpi.com

Antimicrobial Activity: The antimicrobial properties of bromophenol derivatives have also been investigated. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were screened for activity against various bacterial strains. The results indicated that these compounds were active against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov The complexation of these derivatives with β-cyclodextrin was found to be beneficial for their antimicrobial effect. nih.gov

The table below summarizes the in vitro biological activities of selected derivatives related to the core structure.

Emerging Research Applications and Future Directions for 2 2 Bromo 4 Hydroxyphenyl Acetic Acid

Utility in the Development of Novel Research Reagents and Building Blocks in Organic Synthesis

In the field of organic synthesis, the utility of a molecule is often defined by its ability to serve as a versatile precursor for the construction of more complex chemical architectures. 2-(2-Bromo-4-hydroxyphenyl)acetic acid is an exemplary building block, offering multiple reactive sites for chemical modification. Its structural features—a carboxylic acid, a phenolic hydroxyl group, and a halogenated aromatic ring—provide chemists with a powerful toolkit for synthetic transformations.

The compound is classified commercially under categories such as "Organic Building Blocks," "Carboxylic Acids," and "Benzene Compounds," underscoring its fundamental role in synthesis. acs.org The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, opening pathways to a vast array of derivatives. The phenolic hydroxyl group can undergo etherification or esterification, allowing for the introduction of diverse functional groups. Furthermore, the bromine atom on the aromatic ring is a key functional handle for modern cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are cornerstone methods for forming carbon-carbon bonds. This capability allows for the strategic connection of the phenylacetic acid core to other molecular fragments, enabling the assembly of intricate molecular designs.

Research on related phenylacetic acid derivatives demonstrates the potential of this structural class. For instance, 2-hydroxyphenylacetic acid has been utilized as a starting material in the multi-step synthesis of drug metabolites, showcasing how this scaffold can be elaborated into biologically relevant molecules. nih.gov The versatility of such building blocks is critical for creating libraries of novel compounds for high-throughput screening in drug discovery and other research areas.

Exploration in Medicinal Chemistry Research for Lead Compound Generation

The search for new therapeutic agents is a primary focus of medicinal chemistry, and the process often begins with the identification of a "lead compound"—a molecule that shows a desired biological activity and can be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. The structure of this compound contains several features that make it an attractive scaffold for lead compound generation.

Phenylacetic acid derivatives are present in numerous classes of drugs, most notably the nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and felbinac. Research has shown that modifying the phenyl ring with halogens, such as bromine, can significantly influence the biological activity of these compounds. researchgate.net For example, derivatives of bromo-phenylpropanoic acid have been synthesized and investigated as NSAIDs with potentially fewer gastric side effects. researchgate.net A positional isomer, 3-Bromo-4-hydroxyphenylacetic acid, is noted as a key intermediate in the synthesis of bioactive molecules, particularly those targeting inflammation and pain. nih.gov

Furthermore, the broader class of bromophenols, which share the bromo- and hydroxy-phenyl motif, are known to possess a wide range of biological activities. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated their potential as antimicrobial and anti-inflammatory agents. nih.govresearchgate.net Similarly, the synthesis of novel esters from hydroxyphenylacetic acids has yielded compounds with promising antioxidant and antibacterial properties. acs.org The presence of both a hydrogen bond donor (the -OH group) and acceptor (the C=O group), along with the lipophilic bromine atom, provides a combination of physicochemical properties that can facilitate effective interactions with biological targets like enzymes and receptors.

The process of lead generation involves creating a library of analogues by modifying the parent structure. The multiple reactive sites on this compound make it an ideal starting point for such a library, enabling researchers to systematically explore the structure-activity relationships (SAR) and identify promising candidates for further development.

| Compound Class | Observed Biological Activities | Reference |

|---|---|---|

| Bromo-phenylpropanoic Acid Derivatives | Anti-inflammatory (NSAID) | researchgate.net |

| Hydroxyphenylacetic Acid Esters | Antioxidant, Antibacterial | acs.org |

| N-(bromo-phenyl)-hydroxy-benzamides | Antimicrobial, Anti-inflammatory | nih.govresearchgate.net |

| Halogenated Phenazines (Lead Compound) | Anticancer (Cytotoxic) | cymitquimica.com |

Potential Contributions to Material Science Innovation

While the applications of this compound have been primarily explored in the context of organic synthesis and medicinal chemistry, its structure holds significant, largely untapped potential for innovation in material science. The ability of a molecule to be polymerized or integrated into larger material structures is key to its utility in this field.

Hydroxyphenylacetic acid (HPAA) isomers have been successfully used as monomers to create novel polymeric films through a process called electropolymerization. nih.gov These films can be deposited on conductive surfaces, like graphite (B72142) electrodes, to create functionalized materials for applications such as electrochemical biosensors. The resulting poly(hydroxyphenylacetic acid) films have distinct properties conferred by their hydroxyl and carboxylate groups. Introducing this compound as a monomer in such polymerization processes could lead to new functional materials. The bromine atom could impart several desirable properties:

Enhanced Thermal Stability: Halogenated aromatic compounds often exhibit increased resistance to thermal degradation.

Flame Retardancy: Brominated compounds are widely used as flame retardants, and incorporating this monomer into a polymer backbone could confer inherent flame-retardant properties to the material.

Modified Electronic Properties: The electronegative bromine atom can alter the electronic characteristics of the polymer, which could be advantageous for sensor or electronic applications.

Post-Polymerization Modification: The bromine atom can serve as a reactive site for further chemical modifications after the polymer has been formed, allowing for the grafting of other molecules onto the polymer surface.

Furthermore, research has demonstrated that HPAA can be copolymerized with other monomers, like 4-hydroxybenzoic acid, to create hydrolytically degradable copolyesters, including thermotropic liquid crystalline polymers. mdpi.combiosynth.com These materials are of interest for high-performance applications. The inclusion of a bromo-substituted monomer like this compound could be a strategic approach to fine-tune the properties of these copolyesters, potentially altering their liquid crystalline phase behavior, solubility, and degradation kinetics.

Role in Agrochemical Research and Development

The continuous need for new and effective solutions in agriculture drives research into novel agrochemicals, including herbicides, fungicides, and plant growth regulators. The chemical structure of this compound suggests its potential for exploration in this critical area of research.

The phenylacetic acid moiety is structurally related to auxins, a class of plant hormones that regulate many aspects of plant growth and development. nih.gov Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are among the most widely used herbicides for controlling broadleaf weeds. researchgate.netabovchem.com Given that this compound shares the core phenylacetic acid structure, it represents a candidate for investigation as a novel plant growth regulator or herbicide. The specific substitutions on the phenyl ring—the bromine atom and the hydroxyl group—would likely modulate its activity, selectivity, and uptake by plants, offering a potential avenue for developing herbicides with new modes of action or improved crop safety profiles.

Beyond herbicidal activity, the compound's structural motifs are also relevant to the development of fungicides. Bromophenols isolated from marine algae have been shown to possess significant antifungal properties. nih.gov For example, certain bromophenol derivatives exhibit potent activity against plant pathogenic fungi like Botrytis cinerea, a common cause of crop damage. nih.gov This provides a strong rationale for screening this compound and its derivatives for activity against a range of fungal plant pathogens.

A third potential application lies in the development of new pest management tools. Research into structurally related brominated phenolic compounds has included their synthesis and testing as insect attractants. For instance, a brominated derivative of a hydroxyphenyl butanone was synthesized and evaluated as an attractant for fruit flies. thermofisher.com This suggests that the this compound scaffold could be used as a starting point for designing new semiochemicals (behavior-modifying chemicals) for insect monitoring or control.

Advanced Analytical Method Development for Detection and Quantification in Complex Research Matrices

As this compound is explored in medicinal, environmental, and agrochemical research, the need for robust and sensitive analytical methods to detect and quantify it in complex matrices becomes paramount. Such matrices can include biological fluids (plasma, urine), tissues, environmental samples (water, soil), or agricultural products. While specific methods for this exact compound are not yet established in the literature, a clear path for their development can be outlined based on well-established analytical techniques for similar molecules.

A state-of-the-art analytical approach would likely involve High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). researchgate.netebi.ac.ukfishersci.com

Sample Preparation: The first step would involve extracting the compound from the complex matrix. For aqueous samples like water or urine, Solid-Phase Extraction (SPE) would be used to clean up the sample and concentrate the analyte. nih.govtsijournals.com For biological tissues or serum, protein precipitation followed by centrifugation is a common and effective technique. ebi.ac.ukfishersci.com

Chromatographic Separation: Reversed-phase HPLC, likely using a C18 column, would be employed to separate the target compound from other components in the sample extract. researchgate.netkhanacademy.org A mobile phase consisting of a gradient of acidified water and an organic solvent like acetonitrile (B52724) is standard for this class of compounds. unl.pt

Detection and Quantification: Mass spectrometry offers unparalleled sensitivity and selectivity. The presence of a bromine atom in this compound is a significant advantage for MS detection. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. acs.orgnih.govresearchgate.net This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of almost equal height, separated by two mass units. This unique signature provides a high degree of confidence in the identification of the compound, even at trace levels, and helps to distinguish it from background interferences. Tandem mass spectrometry (MS/MS) would be used for quantification, providing even greater selectivity by monitoring a specific fragmentation transition from the parent ion to a daughter ion. researchgate.netebi.ac.uk

The development of such validated analytical methods is a crucial future direction, as it will enable pharmacokinetic studies in preclinical drug development, metabolism studies, environmental fate and transport analysis, and residue analysis in agricultural research.

Further Investigation of Natural Occurrence and Biosynthesis Pathways

The world's oceans, particularly marine algae, are a rich source of halogenated natural products, many of which possess unique chemical structures and potent biological activities. acs.orgnih.gov Bromophenols are a prominent class of these metabolites, found widely in red, brown, and green algae. mdpi.combiosynth.com While the exact compound this compound has not yet been definitively identified as a natural product, there is compelling evidence to suggest it could exist in nature and warrants further investigation.

Notably, a closely related compound, 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, has been isolated from the marine red alga Halopitys incurvus. nih.gov The existence of this di-brominated analogue strongly supports the hypothesis that other brominated phenylacetic acids, including the mono-brominated target compound, may be produced by marine organisms. The family of red algae known as Rhodomelaceae is particularly renowned for producing a high diversity of brominated compounds and would be a logical starting point for screening efforts. biosynth.comabovchem.com

The biosynthesis of these compounds in algae is catalyzed by a class of enzymes known as bromoperoxidases. acs.orgnih.govresearchgate.net These enzymes utilize bromide ions, which are readily available in seawater, and hydrogen peroxide to perform an electrophilic bromination reaction on an aromatic precursor molecule. researchgate.netnih.gov While the complete biosynthetic pathways are not fully elucidated, it is hypothesized that they begin from common aromatic amino acid precursors like tyrosine. researchgate.net Phenylacetic acid itself is a known plant hormone derived from phenylalanine. fishersci.com A plausible biosynthetic pathway for brominated phenylacetic acids in algae could therefore involve the initial synthesis of a phenylacetic acid precursor, followed by a regioselective bromination step catalyzed by a specific bromoperoxidase or another type of halogenase enzyme, such as an FADH₂-dependent halogenase. researchgate.netunl.pt

Future research in this area should focus on:

Targeted Screening: Employing advanced analytical techniques like LC-MS/MS to screen extracts from a wide diversity of marine algae, especially from the Rhodomelaceae family, for the presence of this compound.

Biosynthetic Studies: Using labeled precursors (e.g., ¹³C-labeled phenylalanine or 4-hydroxyphenylacetic acid) in algal cultures to trace the metabolic pathway and confirm the biosynthetic origin of the phenylacetic acid backbone.

Enzyme Discovery: Identifying and characterizing the specific halogenase enzymes responsible for the bromination step, which could open up possibilities for biocatalytic synthesis of this and related compounds.

Prospects for Interdisciplinary Research (e.g., Chemical Biology, Computational Chemistry)

The full research potential of this compound can be unlocked through interdisciplinary approaches that combine the principles of chemistry, biology, and computational science. Such collaborations can accelerate the discovery process, provide deeper mechanistic insights, and guide the rational design of new functional molecules.

Computational Chemistry: Computational methods offer a powerful means to predict the properties of this compound and guide its application in various fields.

Quantum Chemistry: Techniques like Density Functional Theory (DFT) can be used to calculate the molecule's structural parameters, electronic properties, vibrational frequencies, and acidity (pKa). nih.gov Such studies can predict its reactivity and help interpret experimental spectroscopic data. DFT has also been successfully used to elucidate the molecular mechanisms behind the antioxidant activity of bromophenols, a potential function of the target compound. acs.org

Molecular Docking: In medicinal chemistry research, molecular docking simulations can predict how the compound and its derivatives might bind to the active site of a target protein. nih.govresearchgate.net This allows for the virtual screening of large compound libraries against specific enzymes or receptors, helping to prioritize which molecules to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound is synthesized and tested for a particular biological activity, QSAR modeling can be employed. nih.govnih.gov These models use computational descriptors to build a mathematical relationship between a molecule's structure and its activity, enabling the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent analogues.

Chemical Biology: Chemical biology utilizes chemical tools to probe and manipulate biological systems. This compound and its derivatives are excellent candidates for the development of such tools.

Chemical Probes: If a derivative is found to be a potent and selective inhibitor of a particular enzyme, it can be used as a chemical probe to study the role of that enzyme in cellular pathways and disease processes. The bromine atom can be an asset here, as it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to high-affinity binding with a protein target.

Target Identification: The compound's reactive functional groups (carboxylic acid and phenol) can be used to attach affinity tags (like biotin) or photo-crosslinkers. These modified probes can be introduced into cells or cell lysates. Upon binding to their biological target, they can be activated (e.g., by UV light) to form a covalent bond. The tagged protein can then be isolated and identified, revealing the molecule's mechanism of action.

Covalent Inhibitors: The structure could be modified to create targeted covalent inhibitors. For example, a related compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, is known to act as a covalent inhibitor of protein tyrosine phosphatases (PTPs). cymitquimica.com This strategy could be applied to design specific inhibitors for other enzyme classes.

By integrating these computational and chemical biology approaches, research into this compound can move beyond simple synthesis and screening towards a more rational, hypothesis-driven exploration of its potential to impact science and technology.

Q & A

Basic Research Questions

What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Bromo-4-hydroxyphenyl)acetic acid?

The compound can be synthesized via regioselective bromination of a phenylacetic acid precursor. For example, bromination of 4-hydroxyphenylacetic acid using bromine in acetic acid achieves high regioselectivity (84% yield) under controlled stoichiometry . Key parameters include:

- Reagent ratio : Maintain a 1:1 molar ratio of bromine to precursor to minimize over-bromination.

- Temperature : Reactions are typically conducted at 25–40°C to balance reactivity and side-product formation.

- Solvent : Acetic acid serves as both solvent and acid catalyst, enhancing electrophilic substitution .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., 104–117°C for related bromophenylacetic acids ).

What purification and characterization methods are recommended for this compound?

- Purification : Recrystallization from ethanol/water mixtures is effective due to the compound’s moderate solubility. For impurities like unreacted bromine, silica gel column chromatography (ethyl acetate/hexane, 3:7) can be used .

- Characterization :

- Melting Point : Compare with literature values (e.g., 114–117°C for 4-bromophenylacetic acid ).

- Spectroscopy : Use -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR for hydroxyl (3200–3500 cm) and carboxylic acid (1700 cm) groups.

- X-ray Crystallography : Resolve structural ambiguities; for example, monoclinic crystal systems (space group ) with unit cell parameters .

Advanced Research Questions

How can crystallographic data resolve electronic effects of substituents in this compound?

X-ray diffraction reveals substituent electronic properties through bond angles and planarity:

- Bromo Substituent : The C–Br bond length (~1.89 Å) and C–C–Br angle (~121.5°) indicate strong electron-withdrawing effects, distorting the phenyl ring .

- Hydroxyl/Carboxylic Acid Groups : The acetic acid moiety tilts ~78° relative to the phenyl ring, creating steric hindrance and influencing hydrogen-bonding patterns (e.g., centrosymmetric O–H⋯O dimers) .